2,4-Difluoro-3-methoxybenzoyl chloride
CAS No.: 221221-11-0
Cat. No.: VC5898295
Molecular Formula: C8H5ClF2O2
Molecular Weight: 206.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 221221-11-0 |
---|---|
Molecular Formula | C8H5ClF2O2 |
Molecular Weight | 206.57 |
IUPAC Name | 2,4-difluoro-3-methoxybenzoyl chloride |
Standard InChI | InChI=1S/C8H5ClF2O2/c1-13-7-5(10)3-2-4(6(7)11)8(9)12/h2-3H,1H3 |
Standard InChI Key | MCYMWQNLWOAEMH-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1F)C(=O)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2,4-Difluoro-3-methoxybenzoyl chloride is systematically named based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Key identifiers include:
Property | Value | Source |
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CAS Number | 221221-11-0 | |
Molecular Formula | ||
Exact Mass | 205.994614 g/mol | |
Synonyms | 2,4-Difluoro-m-anisoyl chloride, GVR BF DF CO1 |
The compound’s structure consists of a benzoyl chloride backbone substituted with fluorine atoms at the 2- and 4-positions and a methoxy group at the 3-position. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles such as amines and alcohols .
Physical and Chemical Properties
Thermodynamic Parameters
The compound’s physicochemical profile is critical for industrial handling and reaction optimization:
Property | Value | Source |
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Density | ||
Boiling Point | ||
Flash Point | ||
Vapor Pressure | ||
LogP (Partition Coefficient) | 2.16 |
Reactivity and Stability
As an acyl chloride, 2,4-difluoro-3-methoxybenzoyl chloride is moisture-sensitive, undergoing hydrolysis to form the corresponding carboxylic acid. Stability studies indicate that storage under inert atmospheres (e.g., nitrogen or argon) at minimizes decomposition .
Synthesis and Industrial Production
Purification and Quality Control
Post-synthesis purification typically involves reduced-pressure distillation or recrystallization. Gas chromatography (GC) analysis of the final product confirms purity levels exceeding 99% in industrial batches .
Applications in Pharmaceutical and Chemical Industries
Role as a Synthetic Intermediate
Fluorinated benzoyl chlorides are pivotal in constructing active pharmaceutical ingredients (APIs). For example:
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Antibiotics: Acylation of β-lactam nuclei.
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Anticancer Agents: Functionalization of kinase inhibitors.
The methoxy and fluorine substituents in 2,4-difluoro-3-methoxybenzoyl chloride enhance metabolic stability and bioavailability in drug candidates, though specific applications require further publication .
Material Science Applications
The compound’s electron-deficient aromatic system makes it a candidate for synthesizing liquid crystals or polymers with tailored dielectric properties.
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